

Quantitative Data on Gabaculine Dosing in Mice

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Compound Focus: Gabaculine

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The table below summarizes key dosing information for **Gabaculine** and other GABA-T inhibitors from published mouse studies.

Compound Name	Reported Dose (i.p.)	Key Effect at This Dose	Brain GABA Increase	Toxicity Notes	Primary Source
Gabaculine	37 mg/kg	Raised electroconvulsive threshold by 30 V [1]	Not specified in source	ED~50~ ~35 mg/kg; LD~50~ ~86 mg/kg [2]	Löscher, 1980 [1]
Gabaculine	35 mg/kg	Anticonvulsant ED~50~ [2]	Not specified in source	LD~50~ 86 mg/kg [2]	Loscher, 1980 [2]
γ -Vinyl GABA (Vigabatrin)	1,900 mg/kg	Raised electroconvulsive threshold by 30 V [1]	~300% [1]	Less toxic than gabaculine [1]	Löscher, 1980 [1]
Ethanolamine O-Sulphate (EOS)	1,440 mg/kg	Raised electroconvulsive threshold by 30 V [1]	~70% [1]	Low acute toxicity [1]	Löscher, 1980 [1]

Compound Name	Reported Dose (i.p.)	Key Effect at This Dose	Brain GABA Increase	Toxicity Notes	Primary Source
Aminooxyacetic Acid (AOAA)	13 mg/kg (s.c.)	Raised electroconvulsive threshold by 30 V [1]	Not specified in source	Toxic at anticonvulsant ED~50~ [1]	Löscher, 1980 [1]

Experimental Protocol for GABA-T Inhibition

Based on the search results, here is a generalized protocol for conducting GABA-T inhibition experiments in mice.

1. Animal Model and Preparation

- Use male C57BL/6J mice or similar strains (e.g., CD1), typically 8-16 weeks old [3] [4].
- House mice under a standard 12-hour light/dark cycle with controlled temperature and humidity, providing free access to food and water unless fasting is part of the experimental design [3] [4].
- Acclimatize animals to the facility for at least one week prior to experiments [4].

2. Drug Formulation and Administration

- **Formulation:** **Gabaculine** is typically dissolved in a sterile, physiologically compatible vehicle like saline or PBS for injection [4].
- **Administration:** The intraperitoneal (i.p.) route is commonly used for systemic delivery [1].
- **Dosage:** A dose of **37 mg/kg i.p.** is documented to produce a significant anticonvulsant effect [1]. Doses around 35 mg/kg represent the median effective anticonvulsant dose (ED50) [2].

3. Sample Collection and Analysis

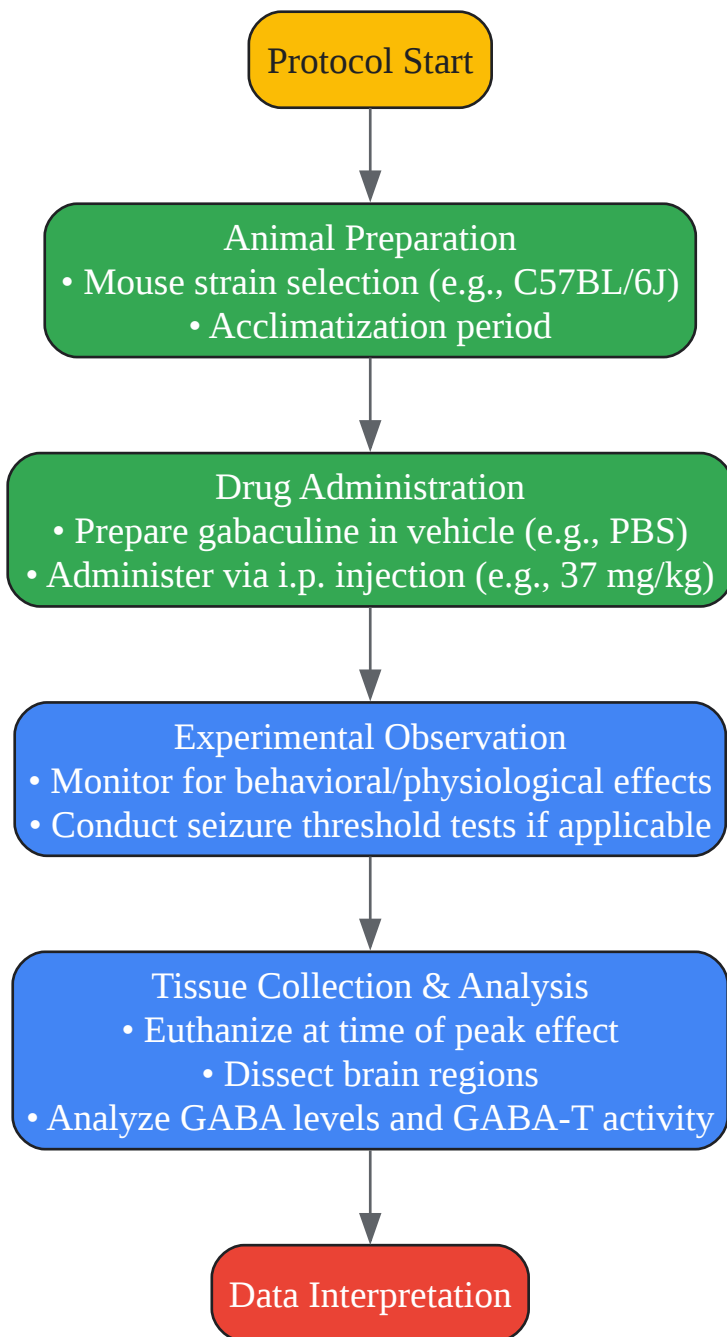
- **Tissue Collection:** At the predetermined experimental endpoint (e.g., time of peak anticonvulsant effect), euthanize animals and rapidly dissect the brain regions of interest (e.g., whole brain, cortex, hippocampus) [5] [6].
- **Biochemical Analysis:**
 - **GABA Level Measurement:** Use techniques like HPLC with fluorescence detection or LC-MS to quantify GABA concentrations in brain tissue homogenates [6] [4].
 - **GABA-T Activity Assay:** Measure GABA-T enzyme activity in tissue homogenates or synaptosomal fractions by monitoring the conversion of labelled GABA or its co-substrate, α -ketoglutarate, often via spectrophotometric or radiometric methods [5] [1].

Critical Considerations for Researchers

- **High Toxicity:** **Gabaculine** has a narrow therapeutic index. The LD50 in mice is approximately 86 mg/kg, which is close to its effective dose [2]. This high toxicity is a primary reason it is not used clinically and is restricted to research settings [2] [1].
- **Specificity of Effect:** While **gabaculine** is a potent and irreversible inhibitor of GABA-T [2], older studies suggest that inhibitors like it may cause numerous side effects, and their specificity should be considered when interpreting results [1].
- **Modern Alternatives:** For less toxic experimental inhibition of GABA degradation, consider **Vigabatrin** (γ -vinyl GABA), an FDA-approved GABA-T inhibitor [7] [6]. It is effective at much higher doses (e.g., 150 mg/kg to 1,900 mg/kg) but has a better-established safety profile for research [3] [1] [4].

Experimental Workflow Visualization

The following diagram outlines the key stages of a typical in vivo study investigating **gabaculine** in mice:



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Key Conclusions for Application

- **Established Dosing:** The historically effective dose for **gabaculine** in mice is approximately **35-37 mg/kg (i.p.)** for raising seizure threshold and inhibiting GABA-T [2] [1].
- **Critical Caveat:** Its high toxicity (LD50 ~86 mg/kg) limits its use and necessitates extreme caution [2].

- **Practical Recommendation:** For modern research, **vigabatrin** is often a more suitable and safer GABA-T inhibitor for experimental use, with efficacy demonstrated across a wide dose range (150 mg/kg to 1,900 mg/kg) [3] [1] [4].

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